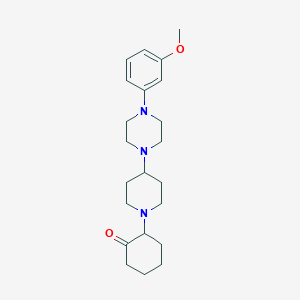

5-氯-N-(1-(2-甲氧基乙酰基)-1,2,3,4-四氢喹啉-7-基)-2-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

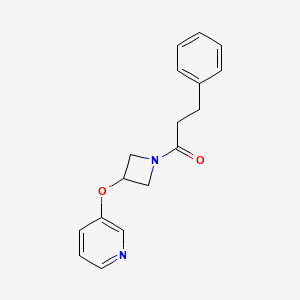

The compound 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a structurally complex molecule that may have potential applications in various fields of chemistry and medicine. While the specific compound is not directly mentioned in the provided papers, the related structures and functionalities suggest its relevance in the context of chlorinated aromatic compounds, sulfonamide derivatives, and their biological activities.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base, as seen in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide . This suggests that the synthesis of the compound might also involve a similar strategy, where a tetrahydroquinoline amine could react with a chlorinated sulfonyl chloride. The use of solvents like DMF and activators such as LiH could be crucial in the synthesis process .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H-NMR, IR, ESI-MS, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, including the confirmation of the trans configuration in styrylquinoline derivatives . For the compound , similar analytical techniques would likely reveal the presence of the chloro, methoxyacetyl, and sulfonamide functional groups and their spatial arrangement.

Chemical Reactions Analysis

Chlorinated aromatic compounds, such as the one described in the first paper, are reactive and can be used to chlorinate a variety of substrates, including diketones, keto esters, and aromatic amines . This reactivity could be relevant for the compound , as the chloro group might participate in further chemical transformations, potentially leading to a wide array of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. The compound , with its chloro, methoxyacetyl, and sulfonamide groups, would likely exhibit unique properties that could be elucidated through physicochemical characterization, as seen in the synthesis and analysis of N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide and its metal complexes .

Relevant Case Studies

Although no direct case studies on the compound are provided, the papers suggest that sulfonamide derivatives have been studied for their potential therapeutic applications, such as in the treatment of Alzheimer's disease . Additionally, the interaction of sulfonamide compounds with DNA and their antimicrobial activities have been investigated, indicating the biological relevance of these molecules . These studies could serve as a foundation for exploring the biological activities and applications of the compound .

科学研究应用

合成和表征

与5-氯-N-(1-(2-甲氧基乙酰基)-1,2,3,4-四氢喹啉-7-基)-2-甲基苯磺酰胺相关的类似物和衍生物的合成和表征突出了其在化学研究中的重要性。例如,已经合成并分析了具有相似结构特征的化合物,以了解其潜在应用。这些应用包括开发用于Zn(II)检测的新型荧光团,表明此类化合物在为生物系统中的金属离子创建灵敏且特异的荧光探针中很有用 (Kimber等,2003).

抗菌和抗真菌活性

对与5-氯-N-(1-(2-甲氧基乙酰基)-1,2,3,4-四氢喹啉-7-基)-2-甲基苯磺酰胺结构相关的化合物的研究揭示了其显著的抗菌和抗真菌特性。例如,已经合成衍生物并针对各种细菌和真菌菌株进行了测试,显示出有希望的抗菌活性。这表明在开发新的抗菌剂以对抗耐药病原体方面具有潜在应用 (Vanparia等,2010).

阿尔茨海默病的酶抑制

与5-氯-N-(1-(2-甲氧基乙酰基)-1,2,3,4-四氢喹啉-7-基)-2-甲基苯磺酰胺相关的磺酰胺衍生物的合成导致了发现具有乙酰胆碱酯酶抑制活性的化合物。这对于开发治疗阿尔茨海默病的治疗剂至关重要,因为酶抑制可能会改善与认知能力下降相关的症状 (Abbasi等,2018).

属性

IUPAC Name |

5-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c1-13-5-7-15(20)10-18(13)27(24,25)21-16-8-6-14-4-3-9-22(17(14)11-16)19(23)12-26-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADBNONDWBBTLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2520935.png)

![N-(3-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520936.png)

![(E)-3-[4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2520938.png)

![2-(3,4-dimethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2520941.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2520945.png)

![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2520949.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2520956.png)